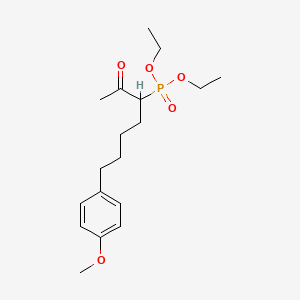
Silver(I) octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(I) octanoate, also known as silver caprylate, is a silver salt of octanoic acid. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its antimicrobial properties, making it a valuable component in various formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver(I) octanoate can be synthesized through the reaction of silver nitrate with octanoic acid in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound often involves a one-pot, water-free method where silver fluoride reacts directly with octanoic acid in a non-aqueous solvent. This method yields high purity this compound with good efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Silver(I) octanoate undergoes various chemical reactions, including:
Oxidation: Silver(I) can be oxidized to silver(II) or silver(III) under specific conditions.
Reduction: Silver(I) can be reduced to metallic silver.
Substitution: Silver(I) can participate in substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used to replace the octanoate ligand.
Major Products Formed:
Oxidation: Silver oxides or other higher oxidation state silver compounds.
Reduction: Metallic silver.
Substitution: Silver complexes with new ligands
Aplicaciones Científicas De Investigación
Silver(I) octanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The antimicrobial activity of silver(I) octanoate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. Silver ions can disrupt cellular processes by binding to thiol groups in proteins, leading to the inactivation of enzymes and other essential proteins. This results in the inhibition of microbial growth and eventual cell death .
Comparación Con Compuestos Similares
- Silver(I) acetate
- Silver(I) nitrate
- Silver(I) sulfadiazine
Comparison:
- Silver(I) acetate: Similar antimicrobial properties but different solubility and reactivity profiles.
- Silver(I) nitrate: Highly soluble in water and commonly used in medical applications for its strong antimicrobial activity.
- Silver(I) sulfadiazine: Widely used in burn treatments due to its sustained release of silver ions and broad-spectrum antimicrobial activity.
Uniqueness: Silver(I) octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications where other silver compounds may not be as effective .
Propiedades
Número CAS |
24927-67-1 |
|---|---|
Fórmula molecular |
C8H15AgO2 |
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
silver;octanoate |
InChI |
InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
ZYPJJPHRTZPKKY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)






![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)




![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
